molecular formula C9H7ClN2O B2855666 8-Chloro-3-methoxy-1,7-naphthyridine CAS No. 1600511-75-8

8-Chloro-3-methoxy-1,7-naphthyridine

Cat. No.: B2855666
CAS No.: 1600511-75-8
M. Wt: 194.62
InChI Key: XZYMYAWZLXRXCR-UHFFFAOYSA-N
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Description

8-Chloro-3-methoxy-1,7-naphthyridine is a heterocyclic compound with the molecular formula C₉H₇ClN₂O. It is part of the naphthyridine family, which consists of fused pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-methoxy-1,7-naphthyridine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of intermediates derived from substituted pyridines. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-methoxy-1,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthyridines .

Comparison with Similar Compounds

Properties

IUPAC Name

8-chloro-3-methoxy-1,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-7-4-6-2-3-11-9(10)8(6)12-5-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYMYAWZLXRXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1)C=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 3-methoxy-1,7-naphthyridin-8(7H)-one (4.50 g, 25.5 mmol) in acetonitrile (102 ml) was added phosphorus oxychloride (11.69 ml, 128 mmol). The reaction mixture was heated to 85° C. for 5 h. The solution was cooled to rt and concentrated in vacuo. The resulting brown residue was partitioned between CH2Cl2 and aqueous saturated NaHCO3 solution; the aqueous layer was back-extracted with DCM (3×). The combined organic extracts were dried over sodium sulfate, the filtrate was concentrated in vacuo, and the residue was purified by silica gel chromatography (5%-30% of 9:1 DCM:MeOH in DCM) to afford 8-chloro-3-methoxy-1,7-naphthyridine (3.00 g, 15.41 mmol, 60.3% yield) as an off-white solid. MS m/z=195 (M+H).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
102 mL
Type
solvent
Reaction Step One
Quantity
11.69 mL
Type
reactant
Reaction Step Two

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